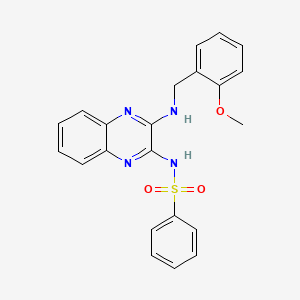

N-(3-((2-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide

Description

Historical Development of Quinoxaline-Based Compounds in Medicinal Chemistry

The medicinal potential of quinoxaline derivatives was first recognized in the mid-20th century with the discovery of natural antibiotics such as echinomycin and actinoleutin , which featured quinoxaline moieties critical for DNA intercalation and microbial growth inhibition. Early synthetic efforts focused on condensing ortho-diamines with 1,2-diketones, a method still widely used to construct the quinoxaline scaffold. By the 1970s, derivatives like levomycin demonstrated antitumor properties, catalyzing interest in quinoxalines as chemotherapeutic agents.

The 1980s–2000s saw systematic exploration of substitution patterns, revealing that electron-withdrawing groups at the C2 and C3 positions enhanced bioactivity. For example, varenicline , a partial nicotine receptor agonist approved in 2006, underscored the clinical viability of quinoxaline pharmacophores. Concurrently, hybrid molecules combining quinoxaline with other bioactive systems (e.g., indole, ruthenium complexes) expanded applications into photodynamic therapy and corrosion inhibition.

Evolution of Sulfonamide Chemistry in Drug Discovery

Sulfonamides entered medicinal chemistry in 1935 with prontosil , the first synthetic antibacterial agent, which metabolized into sulfanilamide. This discovery validated the sulfonamide group (-SO$$2$$NH$$2$$) as a privileged scaffold for enzyme inhibition, particularly against carbonic anhydrases and dihydropteroate synthetase. Structural modifications, such as aryl substitutions and N-alkylation, optimized pharmacokinetic properties while retaining target affinity.

By the 21st century, sulfonamides were integral to drugs spanning antihypertensives (e.g., furosemide ), anticonvulsants (e.g., zonisamide ), and antivirals. The moiety’s ability to participate in hydrogen bonding and π-stacking interactions made it indispensable for designing inhibitors of protein-protein interactions, including those involved in cancer and infectious diseases.

Emergence of N-(3-((2-Methoxybenzyl)Amino)Quinoxalin-2-Yl)Benzenesulfonamide in Research Literature

The integration of quinoxaline and sulfonamide chemistries culminated in hybrid molecules like This compound . Its structure features:

- A quinoxaline core substituted at C2 with a benzenesulfonamide group.

- A C3 position modified with a 2-methoxybenzylamino side chain.

This design synergizes the DNA-binding capacity of quinoxalines with the enzyme-inhibitory potential of sulfonamides. Synthetic routes typically involve:

- Condensation of ortho-phenylenediamine with glyoxal to form the quinoxaline ring.

- Sequential N-alkylation and sulfonylation reactions to introduce the 2-methoxybenzyl and benzenesulfonamide groups.

Recent studies on analogous compounds highlight the impact of substituents on bioactivity. For instance, N-(4-(quinoxalin-2-yl)amino)phenyl)benzenesulfonamide derivatives exhibited potent anticancer activity, with IC$$_{50}$$ values as low as 10.23 μM against MCF-7 breast cancer cells.

Table 1: Anticancer Activity of Select Quinoxaline Sulfonamides

| Compound | HCT116 IC$$_{50}$$ (μM) | MCF-7 IC$$_{50}$$ (μM) |

|---|---|---|

| IXb (NO$$_2$$ substituent) | 12.0 | 10.23 |

| XVIIIb (Cl substituent) | >1000 | 55.0 |

| Doxorubicin (control) | 0.62 | 0.62 |

Current Research Landscape and Scientific Significance

Contemporary studies prioritize This compound for its dual-target potential. Key research directions include:

- Anticancer applications : Mechanistic studies suggest inhibition of topoisomerase II and hypoxia-inducible factor 1α (HIF-1α) pathways, critical for tumor proliferation.

- Antimicrobial activity : Analogous compounds disrupt bacterial folate biosynthesis via dihydropteroate synthase binding.

- Structure-Activity Relationship (SAR) optimization : Modifications to the methoxybenzyl group and sulfonamide aryl ring are being explored to enhance solubility and target selectivity.

Properties

IUPAC Name |

N-[3-[(2-methoxyphenyl)methylamino]quinoxalin-2-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3S/c1-29-20-14-8-5-9-16(20)15-23-21-22(25-19-13-7-6-12-18(19)24-21)26-30(27,28)17-10-3-2-4-11-17/h2-14H,15H2,1H3,(H,23,24)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZZMAGLPODNFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((2-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.

Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where the quinoxaline core is reacted with 2-methoxybenzyl chloride in the presence of a base like potassium carbonate.

Sulfonamide Formation: The final step involves the reaction of the intermediate product with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-((2-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinoxaline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinoxaline ring or the sulfonamide group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Amines, thiols, potassium carbonate, dimethylformamide.

Major Products Formed

Oxidation: Quinoxaline N-oxides.

Reduction: Reduced quinoxaline derivatives.

Substitution: Substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine: The compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(3-((2-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline ring system can intercalate with DNA, inhibiting the replication of cancer cells. The sulfonamide group can interact with enzymes, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and analogs:

Key Observations :

- Methoxy vs. Hydroxyl Groups : The target compound’s 2-methoxybenzyl group is less polar than the 3-hydroxyphenyl analog , which may enhance its ability to penetrate lipid bilayers but reduce hydrogen-bonding interactions with targets.

- Thioureido and Thiazole Modifications : Compounds 9 and 11 exhibit potent anticancer activity, suggesting that bulkier substituents (e.g., thioureido) improve target engagement, though at the cost of higher molecular weight.

Pharmacological Activity

Cytotoxicity Profiles

- Compound 9 : Demonstrated superior potency (IC₅₀ = 15.6 mmol/L) against HEPG2 liver cancer cells compared to doxorubicin (IC₅₀ = 71.8 mmol/L) .

- Compound 11 : Showed moderate activity (IC₅₀ = 24.4 mmol/L), highlighting the impact of thiazole incorporation on efficacy .

- The methoxy group may balance lipophilicity and target affinity, but experimental validation is needed.

Mechanism of Action

Quinoxaline derivatives often inhibit kinases or topoisomerases . For example, XK469 (a related quinoxaline) is a topoisomerase II inhibitor , while Compound 9’s thioureido group may enhance DNA intercalation. The target compound’s sulfonamide group could facilitate interactions with ATP-binding pockets in kinases, a hypothesis supported by docking studies of analogs using AutoDock4 .

Biological Activity

N-(3-((2-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide is a synthetic compound belonging to the quinoxaline family, which has garnered attention due to its diverse biological activities. This article provides an in-depth examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 420.5 g/mol. The IUPAC name is N-[3-(2-methoxy-5-methylphenylamino)quinoxalin-2-yl]benzenesulfonamide. Its structure features a quinoxaline core linked to a benzenesulfonamide moiety and a methoxybenzyl group, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H20N4O3S |

| Molecular Weight | 420.5 g/mol |

| IUPAC Name | N-[3-(2-methoxy-5-methylphenylamino)quinoxalin-2-yl]benzenesulfonamide |

| InChI Key | KXPNDIRUTROICT-UHFFFAOYSA-N |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical cellular processes, including those in the PI3K/AKT/mTOR signaling pathway, which is pivotal in cancer cell proliferation and survival .

- Antimicrobial Activity : It exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various strains . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression . Its effectiveness has been demonstrated in various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and U-87 MG (glioblastoma).

Anticancer Activity

A study evaluated the antiproliferative effects of this compound on several human cancer cell lines using MTT assays. The results indicated that the compound significantly inhibited cell viability with IC50 values ranging from 10 to 25 µM across different cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15 |

| HCT-116 | 12 |

| U-87 MG | 20 |

| KB | 18 |

Antimicrobial Activity

Another study assessed the antimicrobial effectiveness of the compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains.

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

| Candida albicans | 16.69 |

Q & A

Q. What mechanistic hypotheses explain the compound’s strong inhibitory effects in preliminary studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.